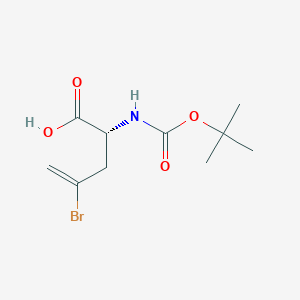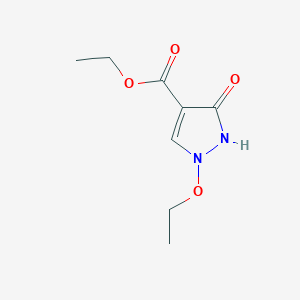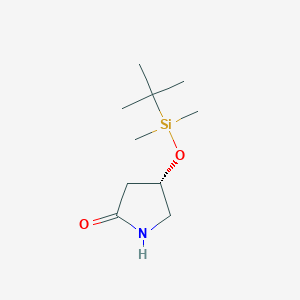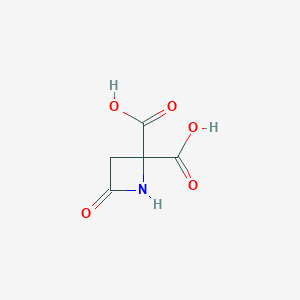
1-Bromo-3,3,3-trifluoroprop-1-ene
Vue d'ensemble
Description
1-Bromo-3,3,3-trifluoroprop-1-ene, commonly referred to as 1-Bromo-3-trifluoropropene (BTF), is a highly reactive, colorless gas at room temperature and pressure. It is a halogenated hydrocarbon, and is used as a precursor to a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. BTF is also used as a solvent, in the production of catalysts, and as a reagent in chemical reactions. In addition, BTF has been shown to have potential applications in the fields of biochemistry and physiology, as well as in laboratory experiments.
Applications De Recherche Scientifique
Reaction with OH Free Radicals
BTP’s reaction with hydroxyl (OH) free radicals has been extensively studied. Theoretical studies have shown that BTP can undergo six distinct reaction pathways when interacting with OH radicals. This reaction is significant in atmospheric chemistry, where BTP may be used as a replacement for ozone-depleting substances. The reaction enthalpies and energy barriers determined through these studies are crucial for understanding the environmental impact of BTP .
Synthesis of Bromofluoropropenes
BTP is used in the synthesis of bromofluoropropenes, which are important in various industrial applications. Processes have been developed for producing these compounds in commercial quantities, which involve reacting 3,3,3-trifluoropropyne with hydrogen bromide at elevated temperatures. These compounds have potential uses as high-efficiency fire extinguishing agents due to their desirable ozone depletion potential (ODP) and global warming potential (GWP) .
Fire Extinguishing Applications
Due to its properties, BTP has been identified as a potential high-efficiency fire extinguishing agent. It can be used in dry powder fire extinguishers, often in a mixture with zeolite, providing high moisture-proof performance, reburning resistance, and fire extinguishing efficiency .
Preparation of 3-Nonylthio-1,1,1-Trifluoropropan-2-one
BTP is utilized in the preparation of specialized chemicals like 3-nonylthio-1,1,1-trifluoropropan-2-one. This compound has specific applications in chemical research and industry, although the exact uses are not detailed in the available literature .
Synthesis of Perfluoroalkylated Trans-Allylic Alcohols
The compound is involved in the synthesis of perfluoroalkylated trans-allylic alcohols. These alcohols are valuable in the pharmaceutical industry and as intermediates in organic synthesis, where the trifluoromethyl group is a common moiety in bioactive compounds .
Production of Organofluorine Compounds
BTP serves as an intermediate in the production of organofluorine compounds. These compounds are widely used in medicinal chemistry due to their ability to enhance the bioavailability and metabolic stability of pharmaceuticals. BTP’s role in this process underscores its importance in the development of new medications .
Mécanisme D'action
Target of Action
1-Bromo-3,3,3-trifluoroprop-1-ene (BTP) is a valuable synthetic building block in synthetic chemistry . It is primarily targeted towards the synthesis of various fluorinated organic compounds .
Mode of Action
BTP interacts with its targets through several reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These interactions result in the construction of various fluorinated organic compounds .
Biochemical Pathways
The biochemical pathways affected by BTP are those involved in the synthesis of fluorinated organic compounds . The downstream effects of these pathways include the production of a variety of fluorinated organic compounds, which have wide applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Result of Action
The molecular and cellular effects of BTP’s action are the creation of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.
Action Environment
Environmental factors can influence the action, efficacy, and stability of BTP. For example, the reactions involving BTP should be conducted in a well-ventilated area to avoid direct contact and ensure safety . Furthermore, the use of appropriate personal protective equipment, such as gloves, goggles, and face shields, is recommended .
Propriétés
IUPAC Name |
(E)-1-bromo-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Br)\C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075248 | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,3,3-trifluoroprop-1-ene | |
CAS RN |
460-33-3, 149597-47-7 | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1-bromo-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1-Bromo-3,3,3-trifluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)